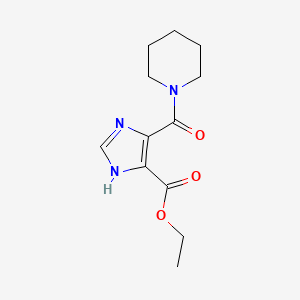
N-(anilinocarbonothioyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-4-chlorobenzamide, also known as ANCCA, is a small molecule inhibitor that has been recently identified as a potential therapeutic target for various types of cancer. ANCCA has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(anilinocarbonothioyl)-4-chlorobenzamide inhibits the growth and proliferation of cancer cells by targeting the this compound-p300 complex. The this compound-p300 complex is involved in the regulation of gene expression, and this compound disrupts this complex, leading to the inhibition of cancer cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, leading to the death of cancer cells. This compound has been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in the lab. This compound has been found to have minimal toxicity in normal cells, making it safe for use in lab experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to work with. This compound also has a short half-life, which makes it difficult to maintain its concentration in cell culture experiments.
Direcciones Futuras
There are several future directions for research on N-(anilinocarbonothioyl)-4-chlorobenzamide. One direction is to study the efficacy of this compound in combination with other cancer therapies. Another direction is to study the effect of this compound on different types of cancer. This compound has been found to inhibit the growth and proliferation of breast cancer cells, but its effect on other types of cancer is not well understood. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which will help in the development of this compound as a potential cancer therapy.
Conclusion:
This compound is a promising candidate for cancer therapy. It inhibits the growth and proliferation of cancer cells by targeting the this compound-p300 complex and inducing apoptosis in cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, which will help in the development of this compound as a potential cancer therapy.
Métodos De Síntesis
The synthesis of N-(anilinocarbonothioyl)-4-chlorobenzamide involves the reaction between 4-chlorobenzoic acid and aniline to form 4-chlorobenzamide, which is then reacted with carbon disulfide to form this compound. The reaction is carried out in the presence of a catalyst such as potassium hydroxide or sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that this compound inhibits the growth and proliferation of cancer cells by targeting the this compound-p300 complex, which is involved in the regulation of gene expression. This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-chloro-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVZEUCPPSOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358038 |
Source


|
| Record name | STK045395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59849-18-2 |
Source


|
| Record name | STK045395 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
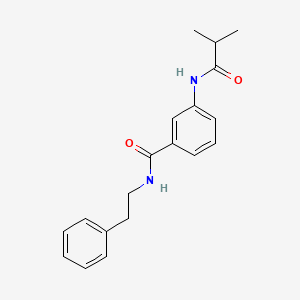
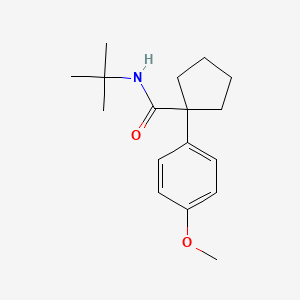
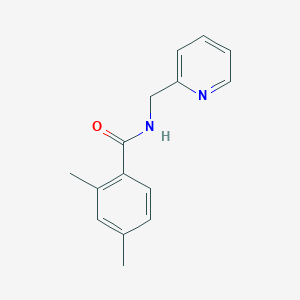
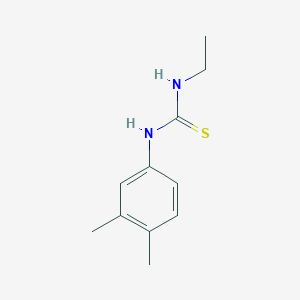
![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)




![1-ethyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5794474.png)
![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)
